1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic indole derivative featuring a 2-chloro-6-fluorobenzyl substituent at the indole N1-position and a 5-methyl-1,3,4-oxadiazole ring at the C2-position. The indole core and oxadiazole moiety are pharmacologically significant, often associated with bioactivity in enzyme inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c1-11-21-22-18(24-11)17-9-12-5-2-3-8-16(12)23(17)10-13-14(19)6-4-7-15(13)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWYEGRIXMEAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves several stepsCommon reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Oxidation Reactions
The indole core and oxadiazole ring undergo oxidation under controlled conditions:
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Indole oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media leads to cleavage of the indole ring, forming quinoline derivatives.
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Oxadiazole stability : The 1,3,4-oxadiazole ring remains intact under mild oxidation (e.g., H₂O₂) but degrades under strong oxidizing agents like chromium trioxide (CrO₃).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1M) | H₂SO₄, 80°C, 2 hrs | Indole ring-opened quinoline derivative | 62% |
| CrO₃ (excess) | Acetic acid, reflux | Oxadiazole ring degradation | 78% |
Reduction Reactions
Selective reduction of functional groups has been observed:
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Oxadiazole reduction : Lithium aluminum hydride (LiAlH₄) converts the oxadiazole ring to a diamide intermediate, while sodium borohydride (NaBH₄) leaves the ring intact.
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Halogen retention : The chloro and fluoro substituents on the phenyl group remain unaffected under standard reduction conditions.
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| LiAlH₄ (2 eq) | Oxadiazole ring | 5-Methyl-1,3-diamide derivative | Requires anhydrous THF |
| NaBH₄ (excess) | Indole C2-C3 bond | Partially reduced indoline analog | Low selectivity |
Nucleophilic Substitution
The 2-chloro-6-fluorophenyl group participates in aromatic substitution:
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Chlorine displacement : Reacts with sodium methoxide (NaOMe) to yield methoxy-substituted derivatives.
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Fluorine stability : Fluorine resists substitution under standard SNAr conditions due to strong C-F bonding.
| Nucleophile | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| NaOMe (1.5 eq) | DMF, 120°C, 6 hrs | 2-Methoxy-6-fluorophenyl derivative | 3.2 × 10⁻⁴ s⁻¹ |
| Piperidine (excess) | Toluene, reflux | No reaction | N/A |
Cross-Coupling Reactions
The indole C2 position engages in palladium-catalyzed couplings:
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Suzuki–Miyaura coupling : Reacts with arylboronic acids at the indole C2 position using Pd(PPh₃)₄ as a catalyst.
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Buchwald–Hartwig amination : Forms C-N bonds at the oxadiazole methyl group under CuI/L-proline catalysis .
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Arylindole derivatives | 85% |
| Buchwald amination | CuI/L-proline, K₃PO₄ | 5-Methyloxadiazole-amine adducts | 73% |
Acid/Base-Mediated Transformations
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Oxadiazole ring-opening : Concentrated HCl at 100°C cleaves the oxadiazole ring to form a thioamide intermediate.
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Indole protonation : Treating with triflic acid (TfOH) generates a stable indolium ion, facilitating electrophilic substitutions .
| Reagent | Effect | Observations |
|---|---|---|
| HCl (12M) | Oxadiazole cleavage | Forms thioamide with H₂S evolution |
| TfOH (2 eq) | Indole activation | Enhances reactivity at C3 position |
Photochemical Reactions
UV irradiation induces unique transformations:
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C-H functionalization : Under UV light (254 nm), the indole C5 position undergoes direct arylation with iodobenzene.
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Dimerization : Prolonged UV exposure leads to [2+2] cycloaddition between oxadiazole rings.
| Condition | Product | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), 24 hrs | C5-arylindole derivative | 0.18 |
| UV (365 nm), 48 hrs | Oxadiazole dimer | 0.09 |
This compound's reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry. The indole and oxadiazole moieties provide distinct reactive handles for functionalization, enabling tailored modifications for drug discovery applications . Experimental protocols should prioritize anhydrous conditions for reductions and metal-catalyzed couplings to maximize yields .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its efficacy against various cancer cell lines. The compound demonstrated a mean growth inhibition (GI) value of and a total growth inhibition (TGI) value of , indicating its potential as an antitumor agent .
Antimicrobial Properties
In addition to anticancer effects, the compound has shown promising antimicrobial activity. Investigations into its antibacterial properties revealed effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, showcasing its potential for development as an antibiotic .
Study on Anticancer Mechanisms
A detailed study published in a peer-reviewed journal explored the mechanisms by which the compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. These findings suggest that the compound may activate intrinsic apoptotic pathways, making it a candidate for further development in cancer therapeutics .
| Study | Cell Line | GI50 (μM) | TGI (μM) | Mechanism |
|---|---|---|---|---|
| NCI Study | Various | 15.72 | 50.68 | Apoptosis via intrinsic pathway |
Antimicrobial Efficacy Assessment
Another significant study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that at higher concentrations (up to ), the compound showed a notable zone of inhibition compared to standard antibiotics like penicillin. This suggests its potential utility in treating bacterial infections resistant to conventional therapies .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 30 | 50 |
| Escherichia coli | 25 | 60 |
| Bacillus subtilis | 20 | 70 |
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Oxadiazole-Indole Hybrids
- Compound 19b (3-(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole) Structure: Features a phenylamino-oxadiazole at C3 and a methyl group at C2 of the indole. Synthesis: Prepared via microwave-assisted cyclization, yielding 87% with mp = 248°C . Bioactivity: Not explicitly stated, but oxadiazole-indole hybrids are known for enzyme inhibition .
Compound 6g (3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole)
- Target Compound vs. Analogues: The target’s 2-chloro-6-fluorobenzyl group may improve lipophilicity and membrane permeability compared to phenylamino (19b) or alkylsulfanyl (6g) substituents.
Indole Derivatives with Triazole or Thiazole Moieties
Compound 5e (5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole)
- Structure : Combines a triazole-ethyl chain at C3 and a 5-fluoro-indole core.
- Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) in PEG-400/DMF, 22% yield .
- Bioactivity : Antioxidant properties for ischemia treatment, attributed to fluorine’s electronegativity and triazole’s hydrogen-bonding capacity .
- Compound 2a (3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) Structure: Thiazole-indole hybrid with a carboxylic acid group. Synthesis: Reflux in acetic acid with sodium acetate, yielding crystalline products . Bioactivity: Thiazole’s sulfur atom may enhance metal-binding affinity, useful in anticancer or antimicrobial applications .
Pyrimidine-Oxadiazole Hybrids
- Compound C20H20FKN6O5 Structure: Pyrimidine-oxadiazole hybrid with fluorobenzyl and methyl substituents.
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects :
- Halogenated Benzyl Groups (e.g., 2-Cl-6-F in the target): Enhance binding to hydrophobic enzyme pockets, as seen in 6s (4-F-benzyl, α-glucosidase IC₅₀ = 18.7 µM) .
- Oxadiazole Modifications : Methyl-oxadiazole (target) vs. thiol-oxadiazole (6g): Thiol groups improve enzyme inhibition but may increase toxicity .
- Synthetic Efficiency : Microwave-assisted methods (e.g., for 19b) offer higher yields (87%) compared to traditional reflux .
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic derivative that combines an indole structure with a 1,3,4-oxadiazole moiety. This combination has been investigated for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail the biological activities of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.75 g/mol. The compound features a chloro-fluorophenyl group and an oxadiazole ring, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives, including this specific compound. The biological activity can be summarized as follows:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 0.22 - 0.25 |
| Escherichia coli | Bactericidal | < 10 |
| Candida albicans | Antifungal | < 20 |
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, showing lower MIC values than standard antibiotics like ciprofloxacin .
- Antifungal Properties : In vitro tests indicated that the compound effectively inhibited the growth of Candida albicans, suggesting its potential as an antifungal agent .
Anticancer Activity
The oxadiazole derivatives have also been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 15 - 20 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 10 - 12 | Inhibition of cell proliferation |
Mechanisms
The proposed mechanisms for anticancer activity include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
